molecular formula C16H11BrO5S B2423012 3-(4-Bromophenyl)sulfonyl-7-methoxychromen-2-one CAS No. 865656-30-0

3-(4-Bromophenyl)sulfonyl-7-methoxychromen-2-one

Cat. No.: B2423012
CAS No.: 865656-30-0
M. Wt: 395.22
InChI Key: PPAHTMVJDZFXSB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfonyl-7-methoxychromen-2-one is a useful research compound. Its molecular formula is C16H11BrO5S and its molecular weight is 395.22. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

3-(4-Bromophenyl)sulfonyl-7-methoxychromen-2-one, a type of bromophenol derivative, has applications in chemical synthesis. For instance, bromophenol derivatives have been isolated from red algae, showing potential in drug discovery and synthesis of novel compounds. These derivatives are synthesized through processes like Suzuki coupling and aromatic nucleophilic substitution, involving various bromophenol compounds (Zhao et al., 2004). Additionally, bromophenol compounds are used as precursors for molecular wires in electronics, demonstrating their versatility in synthetic chemistry (Stuhr-Hansen et al., 2005).

Biological Activity and Potential Pharmaceutical Applications

Bromophenol derivatives exhibit a range of biological activities. For example, a study on a novel bromophenol derivative, BOS-102, showed promising anticancer activities against human lung cancer cell lines. It was observed to induce cell cycle arrest and apoptosis through reactive oxygen species-mediated pathways, indicating potential for development into anticancer drugs (Guo et al., 2018). Another research demonstrated the synthesis and antiestrogenic activity of dihydronaphthalene derivatives, highlighting the potential of bromophenol-based compounds in pharmaceutical applications (Jones et al., 1979).

Material Science and Engineering Applications

In the field of materials science, bromophenol derivatives are utilized in the development of proton exchange membranes for fuel cells. The study of copoly(arylene ether sulfone)s containing methoxyphenyl groups, derived from bromophenol compounds, has led to the creation of membranes with high proton conductivity and low methanol permeability, suitable for fuel cell applications (Wang et al., 2012).

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHTMVJDZFXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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